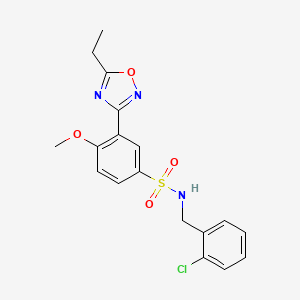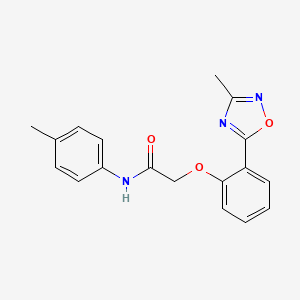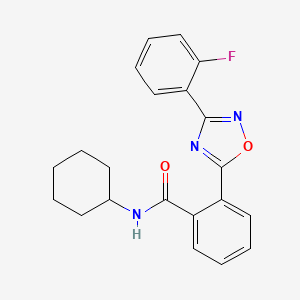
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CQMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, as well as the NF-κB signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to reduce inflammation and tumor growth in animal models, as well as to induce apoptosis in cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects. In addition, this compound has been found to affect the expression of certain genes and proteins in cells, which may be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use as a fluorescent probe and photosensitizer. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of inflammation and cancer. Another area of interest is the further exploration of this compound as a fluorescent probe and photosensitizer for use in biological imaging and photodynamic therapy. Additionally, the mechanism of action of this compound could be further elucidated through studies on its effects on specific enzymes and signaling pathways in cells. Finally, the potential toxicity of this compound could be further investigated to determine safe dosages for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been studied extensively. There are several potential future directions for research on this compound, including the development of new drugs, the exploration of its use as a fluorescent probe and photosensitizer, and the further elucidation of its mechanism of action and potential toxicity.
Méthodes De Synthèse
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanate, followed by the reaction of the resulting product with benzoyl chloride. The final product, this compound, is obtained through purification and isolation steps. The synthesis of this compound has been optimized in recent years, with various modifications to the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for these conditions. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2,4-5,8-9,12-15,21H,3,6-7,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFGJDYJNMSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

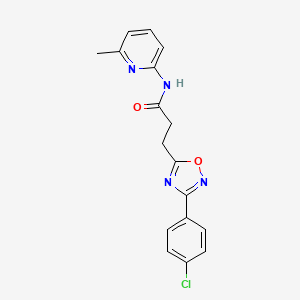
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
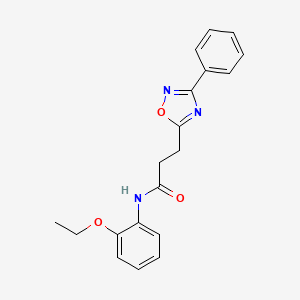

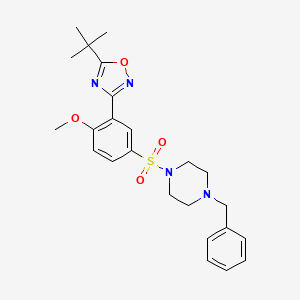
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

